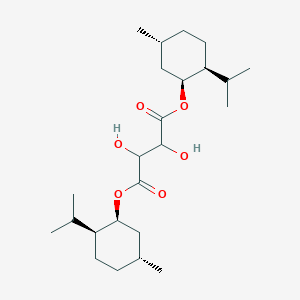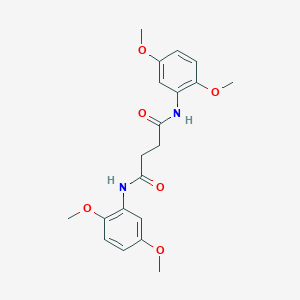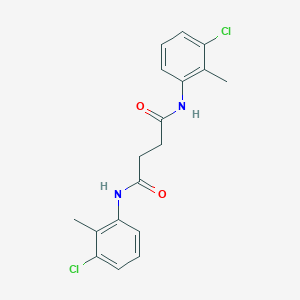![molecular formula C33H46N6O6 B322963 N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B322963.png)
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydrazino, oxobutanoyl, and dimethylanilino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves multiple steps. The initial step typically includes the preparation of intermediate compounds through reactions such as acylation, hydrazination, and condensation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydrazino and anilino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE shares similarities with other hydrazino and oxobutanoyl-containing compounds.
- Compounds such as this compound exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C33H46N6O6 |
|---|---|
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
4-[2-[9-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-9-oxononanoyl]hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C33H46N6O6/c1-22-12-14-24(3)26(20-22)34-28(40)16-18-32(44)38-36-30(42)10-8-6-5-7-9-11-31(43)37-39-33(45)19-17-29(41)35-27-21-23(2)13-15-25(27)4/h12-15,20-21H,5-11,16-19H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,39,45) |
Clave InChI |
LQKCXUMSNVJHGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-4-[2-({2-nitrophenyl}sulfonyl)hydrazino]-4-oxobutanamide](/img/structure/B322880.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322881.png)
![N-(4-ethoxyphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B322883.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)
![Ethyl 4-{2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322888.png)
![N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE](/img/structure/B322889.png)

![Ethyl 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322892.png)
![N~1~,N~4~-bis{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}succinamide](/img/structure/B322895.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)



